Amg-009
Vue d'ensemble
Description
AMG-009 is a potent antagonist of prostaglandin D2, with IC50 of 3 nM and 12 nM for CRTH2 and DP receptors, respectively . It is a poorly soluble weak acidic drug .
Synthesis Analysis
The synthesis of AMG-009 involves intimate mixing and compression together with a basic pH modifier (e.g., sodium carbonate) and a nucleation inhibitor hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) .Molecular Structure Analysis
The molecular formula of AMG-009 is C26H26Cl2N2O7S . The exact mass is 580.08 and the molecular weight is 581.46 .Chemical Reactions Analysis
AMG-009 inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood . The addition of sodium carbonate enhances AMG-009 dissolution the most .Physical And Chemical Properties Analysis
AMG-009 is a poorly soluble weak acidic drug . Its solubility can be a function of the pH of the diffusion layer .Applications De Recherche Scientifique
Enhancing Drug Dissolution and Sustained Release : AMG-009, a poorly soluble acidic molecule, can have its dissolution enhanced and sustained via microenvironmental pH modulation and supersaturation. This is achieved by combining it with pH modifiers like sodium carbonate and nucleation inhibitors such as hydroxypropyl methylcellulose (HPMC). These combinations have been shown to significantly increase the dissolution rate of AMG-009 in tablet form, thus improving its bioavailability (Bi et al., 2011).
Bilayer Oral Dosage Forms : Another study explored the dissolution enhancement of AMG-009 from a bilayer dosage form. In this form, AMG-009 and a basic pH modifier (sodium carbonate) are placed in separate layers, potentially with HPMC added. This setup showed similar dissolution enhancement to the matrix dosage forms, offering an alternative method for drug delivery (Bi et al., 2011).
Application in Dual Antagonists Development : A study in the field of medicinal chemistry discovered a series of phenylacetic acid derivatives as CRTH2 antagonists, among which AMG 009 was a prominent example. This series was optimized to increase dual antagonistic activities against CRTH2 and DP receptors, showing promise for use in treating asthma and other immune diseases (Liu et al., 2012).
Discovery and Optimization as CRTH2 and DP Antagonists : AMG 009 was specifically identified as a clinical candidate in the discovery and optimization of CRTH2 and DP dual antagonists. This selection was based on the compound's ability to antagonize both receptors, which are key in mediating responses in asthma and other immune diseases (Liu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRBVXRDGYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amg-009 | |
CAS RN |
1027847-67-1 | |
Record name | AMG-009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-009 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.